

## In-Depth Selectivity Analysis of the Dual PI3K/mTOR Inhibitor PF-04979064

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-04979064 |           |
| Cat. No.:            | B609946     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Cross-Reactivity of **PF-04979064** 

**PF-04979064** is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This guide provides a detailed comparison of the cross-reactivity profile of **PF-04979064** against a panel of other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

## **Potency and Selectivity Profile**

**PF-04979064** demonstrates high affinity for its primary targets. The inhibitor exhibits Ki values of 0.13 nM, 0.111 nM, and 0.122 nM for PI3K $\alpha$ , PI3K $\gamma$ , and PI3K $\delta$ , respectively, and a Ki of 1.42 nM for mTOR.[3][4] This potent inhibition of multiple PI3K isoforms and mTOR underscores its intended dual-inhibitor activity.

To assess its selectivity, **PF-04979064** was screened against a panel of 36 other kinases at a concentration of 1  $\mu$ M. The results of this screening demonstrated a high degree of selectivity, with less than 25% inhibition observed for all kinases tested, indicating a favorable off-target profile at this concentration.[1]

### **Quantitative Kinase Inhibition Data**



The following table summarizes the inhibitory activity of **PF-04979064** against its primary targets and a selection of off-target kinases.

| Kinase Target           | Inhibition Constant (Ki) | Percent Inhibition @ 1 μM |
|-------------------------|--------------------------|---------------------------|
| Primary Targets         |                          |                           |
| ΡΙ3Κα                   | 0.13 nM                  | Not Applicable            |
| РІЗКу                   | 0.111 nM                 | Not Applicable            |
| ΡΙ3Κδ                   | 0.122 nM                 | Not Applicable            |
| mTOR                    | 1.42 nM                  | Not Applicable            |
| Off-Target Kinase Panel |                          |                           |
| Representative Kinases  | Not Determined           | <25%                      |

Note: The specific percentage of inhibition for each of the 36 off-target kinases is not publicly detailed but is reported as being collectively less than 25% at a 1  $\mu$ M concentration.[1]

# PI3K/AKT/mTOR Signaling Pathway and Inhibition by PF-04979064

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. **PF-04979064** exerts its therapeutic effect by inhibiting two key kinases in this pathway: PI3K and mTOR. The following diagram illustrates the pathway and the points of inhibition by **PF-04979064**.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by PF-04979064.



## **Experimental Protocols**

The determination of kinase inhibition by **PF-04979064** is typically performed using in vitro kinase assays. A general methodology for such an assay is described below.

## In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of **PF-04979064** against a specific kinase.

#### Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- PF-04979064 (or other test compounds) serially diluted in DMSO
- ATP (adenosine triphosphate)
- Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
- Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)
- 384-well assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of PF-04979064 in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
- Reaction Setup: Add the diluted PF-04979064, the purified kinase, and the kinase-specific substrate to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and background (no kinase).
- Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.



- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
  - Luminescence-based ADP detection: Quantify the amount of ADP produced, which is directly proportional to kinase activity.
  - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies specific to the phosphorylated substrate to measure the extent of the reaction. Common platforms include HTRF® and LanthaScreen®.
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit
  the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can
  be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP
  concentration used in the assay.

This guide provides a comprehensive overview of the cross-reactivity profile of **PF-04979064**, offering valuable data and methodologies for researchers in the field of drug discovery and development. The high potency and selectivity of **PF-04979064** for the PI3K/mTOR pathway make it a valuable tool for investigating the roles of this critical signaling cascade in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. PF-04979064 | mTOR | PI3K | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Selectivity Analysis of the Dual PI3K/mTOR Inhibitor PF-04979064]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609946#cross-reactivity-of-pf-04979064-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com